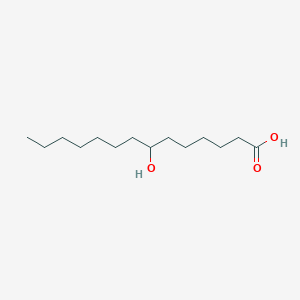

7-Hydroxytetradecanoic Acid

Overview

Description

7-Hydroxytetradecanoic Acid, also known as 7-Hydroxy Myristic Acid, is a hydroxylated fatty acid . It is utilized in the chemical communication system of certain species such as Lepidoptera, Danaidae, Danainae . It is found in Mucor species .

Synthesis Analysis

The synthesis of this compound and its isomers has been evaluated for their antiurease, antielastase, and antioxidant activities . The position of the hydroxy group on the tetradecanoic acid carbon chain length may be responsible for the inhibitory activity and coordination with the nickel (active) on the enzyme .Molecular Structure Analysis

The molecular formula of this compound is C14H28O3 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance like this compound can be determined using various spectroscopy techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen .Scientific Research Applications

Microbial Occurrence

- Occurrence in Mucor Species : 7-Hydroxytetradecanoic acid was found in extracts from Mucor spp. grown under oxygen-limiting conditions. Identified using mass spectrometry, infrared spectroscopy, and other techniques, it suggests microbial biosynthesis pathways for this compound (Tahara, Hosokawa, & Mizutani, 1980).

Analytical Chemistry Applications

- Lipopolysaccharide Analysis : this compound derivatives were used in gas chromatography-mass spectrometry for lipopolysaccharide analysis, highlighting its role in analytical chemistry for detecting bacterial components (Mielniczuk, Alugupalli, Mielniczuk, & Larsson, 1992).

Structural Analysis

- Crystal Structure Study : The crystal structure of 2-dl-hydroxytetradecanoic acid was elucidated, revealing insights into molecular configuration and hydrogen bonding patterns, important for understanding its chemical behavior (Dahlén, Lundén, & Pascher, 1976).

Synthesis and Catalysis

- Efficient Synthesis Methods : Several studies have focused on efficient synthesis methods for this compound and its isomers, highlighting its importance in chemical synthesis and potential industrial applications (Huang & Hollingsworth, 1998); (Lirong, 2007).

Biochemical Significance

- Component in Bacterial Lipopolysaccharides : this compound was identified as a constituent of Salmonella lipopolysaccharides, suggesting its role in bacterial physiology and potential as a biochemical marker (Bryn & Rietschel, 1978).

Antifungal Properties

- Antifungal Activity in Lactobacillus : Extracted from Lactobacillus plantarum, this compound showed antifungal properties, indicating its potential use in controlling fungal growth and infections (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).

Materials Science

- In Polymerizable Surfactants : Used in the synthesis of polymerizable surfactants, this compound plays a role in materials science, particularly in the development of biobased and environmentally friendly materials (Hu et al., 2014); (Hu et al., 2019).

Mechanism of Action

properties

IUPAC Name |

7-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFWNUZFODRHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560520 | |

| Record name | 7-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70393-63-4 | |

| Record name | 7-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

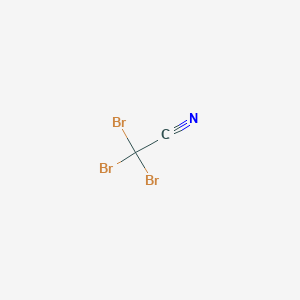

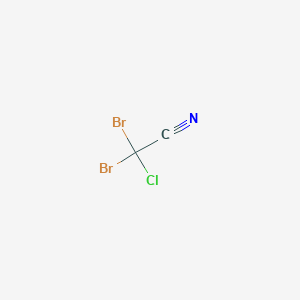

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

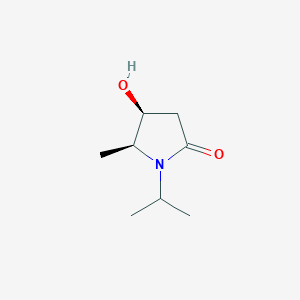

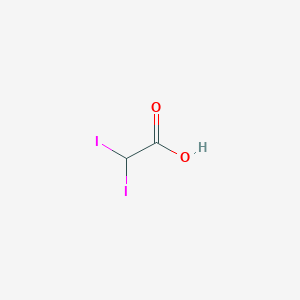

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)